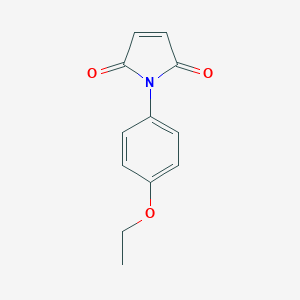

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQZPKWGAFLVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172570 | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19077-60-2 | |

| Record name | N-(4-Ethoxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-(p-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, a valuable compound in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and key characterization data.

Overview of the Synthesis Pathway

The synthesis of this compound, also known as N-(4-ethoxyphenyl)maleimide, is typically achieved through a well-established two-step process. This method involves the initial formation of a maleanilic acid intermediate, followed by a cyclodehydration reaction to yield the target maleimide.

Step 1: Formation of N-(4-ethoxyphenyl)maleanilic acid

The synthesis commences with the nucleophilic acyl substitution reaction between 4-ethoxyaniline (p-phenetidine) and maleic anhydride. The amino group of 4-ethoxyaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-(4-ethoxyphenyl)maleanilic acid. This reaction is generally high-yielding and can be performed under mild conditions.

Step 2: Cyclodehydration to this compound

The intermediate maleanilic acid is then subjected to dehydration to form the cyclic imide. This intramolecular condensation is commonly facilitated by a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst like sodium acetate. This step involves the removal of a water molecule to form the stable five-membered pyrrole-2,5-dione ring.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous N-substituted maleimides and provide a reliable method for the preparation of this compound.

Synthesis of N-(4-ethoxyphenyl)maleanilic acid (Intermediate)

Materials:

-

Maleic anhydride (1.0 eq)

-

4-Ethoxyaniline (p-phenetidine) (1.0 eq)

-

Anhydrous diethyl ether or ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (or ethyl acetate) at room temperature.

-

To this solution, add a solution of 4-ethoxyaniline (1.0 eq) in the same solvent dropwise over a period of 15-30 minutes with continuous stirring.

-

Upon addition, a precipitate of N-(4-ethoxyphenyl)maleanilic acid will begin to form.

-

Continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the completion of the reaction.

-

Collect the solid product by vacuum filtration and wash it with cold diethyl ether (or ethyl acetate) to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to obtain the crude N-(4-ethoxyphenyl)maleanilic acid. This intermediate is often of sufficient purity for the subsequent step without further purification.

Synthesis of this compound (Final Product)

Materials:

-

N-(4-ethoxyphenyl)maleanilic acid (1.0 eq)

-

Acetic anhydride (excess, e.g., 3-5 eq)

-

Anhydrous sodium acetate (catalytic amount, e.g., 0.2-0.5 eq)

Procedure:

-

In a round-bottom flask, suspend N-(4-ethoxyphenyl)maleanilic acid (1.0 eq) and anhydrous sodium acetate (catalytic amount) in acetic anhydride (excess).

-

Heat the mixture with stirring in an oil bath at 60-80 °C for 1-2 hours. The suspension should gradually dissolve as the cyclization proceeds.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford this compound as a crystalline solid.

Quantitative Data

The following tables summarize the key physical, chemical, and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Appearance | Crystalline solid | General knowledge |

| Melting Point | Not explicitly found in literature; expected to be a solid at room temperature. | |

| Boiling Point | 371.5 °C at 760 mmHg (Predicted) | |

| Density | 1.272 g/cm³ (Predicted) |

Table 2: Spectroscopic Data (Predicted and from Analogues)

| Spectroscopy | Characteristic Peaks/Shifts | Reference/Notes |

| ¹H NMR | δ ~ 7.1-7.3 ppm (d, 2H, Ar-H), δ ~ 6.9-7.0 ppm (d, 2H, Ar-H), δ ~ 6.8 ppm (s, 2H, CH=CH), δ ~ 4.0-4.1 ppm (q, 2H, -OCH₂CH₃), δ ~ 1.4 ppm (t, 3H, -OCH₂CH₃) | Predicted based on analogues. |

| ¹³C NMR | δ ~ 170 ppm (C=O), δ ~ 159 ppm (Ar-C-O), δ ~ 134 ppm (CH=CH), δ ~ 127-128 ppm (Ar-CH), δ ~ 124 ppm (Ar-C-N), δ ~ 115 ppm (Ar-CH), δ ~ 64 ppm (-OCH₂CH₃), δ ~ 15 ppm (-OCH₂CH₃) | Predicted based on the ¹³C NMR of N-(4-methoxyphenyl)maleimide.[2] |

| FTIR (cm⁻¹) | ~3100 (C-H, vinyl), ~2980, 2940 (C-H, alkyl), ~1710 (C=O, imide, symmetric stretch), ~1390 (C-N stretch), ~1250 (C-O, ether), ~830 (p-disubstituted benzene) | Predicted based on characteristic functional group frequencies. |

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from 4-ethoxyaniline and maleic anhydride.

Caption: Two-step synthesis of this compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Core Mechanism of Action of N-(4-ethoxyphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-ethoxyphenyl)maleimide is a bifunctional molecule featuring a maleimide ring system coupled to an ethoxyphenyl group. While comprehensive studies detailing the specific biological targets and signaling pathways of N-(4-ethoxyphenyl)maleimide are limited, its mechanism of action is largely predicated on the well-established reactivity of the maleimide moiety. This guide elucidates the core mechanism, focusing on the chemical interactions of the maleimide group with biological thiols, the subsequent cellular consequences, and relevant experimental protocols to investigate these interactions. The information presented herein is synthesized from the known chemistry of maleimides and studies on structurally related compounds.

Core Mechanism of Action: Michael Addition to Thiols

The primary mechanism of action of N-(4-ethoxyphenyl)maleimide is its ability to form stable covalent bonds with sulfhydryl (thiol) groups via a Michael addition reaction.[1][2] This reaction is highly specific for thiols, particularly the ionized thiolate anion (R-S⁻), which acts as a potent nucleophile.[2] The electron-deficient double bond within the maleimide ring is susceptible to nucleophilic attack, leading to the formation of a stable thioether linkage.[1][2]

This reaction is highly efficient under physiological conditions (pH 6.5-7.5), making it a rapid and specific tool for modifying biological molecules.[3][4] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine residues in proteins.[4]

The proposed reaction of N-(4-ethoxyphenyl)maleimide with a protein cysteine residue is depicted below:

Cellular Targets and Consequences

The high reactivity of N-(4-ethoxyphenyl)maleimide towards thiols dictates its likely cellular targets and the downstream consequences of its action.

Protein Arylation

Cysteine residues are critical for the structure and function of many proteins, including enzymes, receptors, and transcription factors. By covalently modifying these residues, N-(4-ethoxyphenyl)maleimide can irreversibly alter protein function. This process, known as protein arylation, can lead to:

-

Enzyme Inhibition: Modification of cysteine residues in the active site of an enzyme can lead to its inactivation.

-

Disruption of Protein Structure: Covalent adduction can interfere with proper protein folding and the formation of essential disulfide bonds.

-

Alteration of Signaling Pathways: Modification of proteins involved in cellular signaling can lead to dysregulation of these pathways.

Depletion of Glutathione

Glutathione (GSH) is a ubiquitous tripeptide thiol that plays a central role in cellular detoxification and antioxidant defense.[[“]][6] N-(4-ethoxyphenyl)maleimide is expected to react readily with GSH, leading to its depletion. This can have several detrimental effects on the cell:

-

Increased Oxidative Stress: Depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

-

Impaired Detoxification: GSH is essential for the detoxification of a wide range of xenobiotics through conjugation reactions catalyzed by glutathione S-transferases (GSTs).[[“]] Depletion of GSH can therefore impair this critical detoxification pathway.

Cytotoxicity

The combined effects of protein arylation and glutathione depletion can lead to cellular dysfunction and ultimately, cytotoxicity. Studies on a closely related metabolite, N-(4-ethoxyphenyl)p-benzoquinone imine (NEPBQI), which is also reactive towards thiols, provide insight into the potential cytotoxic effects. In isolated rat hepatocytes, NEPBQI was shown to cause a rapid decrease in cellular free protein thiols and to be toxic, with extensive bleb formation and loss of cell membrane integrity observed at a concentration of 400 µM.[7] The cytotoxic effect of NEPBQI was attributed to protein arylation rather than redox cycling.[7]

Quantitative Data

| Compound | Cell Type | Effect | Concentration | Reference |

| N-(4-ethoxyphenyl)p-benzoquinone imine (NEPBQI) | Isolated Rat Hepatocytes | Extensive bleb formation, loss of cell membrane integrity, cell death | 400 µM | [7] |

| N-(4-ethoxyphenyl)p-benzoquinone imine (NEPBQI) | Isolated Rat Hepatocytes | Rapid decrease in cellular free protein thiols | Not specified | [7] |

| N-(4-ethoxyphenyl)p-benzoquinone imine (NEPBQI) | Isolated Rat Hepatocytes | Formation of glutathione conjugates and GSSG | Not specified | [7] |

Experimental Protocols

The following protocols are provided as examples of how to investigate the interaction of N-(4-ethoxyphenyl)maleimide with proteins.

Protocol for Protein Labeling with N-(4-ethoxyphenyl)maleimide

This protocol describes a general procedure for labeling a protein with N-(4-ethoxyphenyl)maleimide. Optimization may be required for specific proteins.

Materials:

-

Purified protein of interest containing at least one cysteine residue.

-

N-(4-ethoxyphenyl)maleimide

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Degassed phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP) (optional)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed PBS to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using a thiol-containing reducing agent like DTT, it must be removed prior to the addition of the maleimide.[3]

-

-

Maleimide Stock Solution Preparation:

-

Immediately before use, dissolve N-(4-ethoxyphenyl)maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[3]

-

-

Labeling Reaction:

-

Purification of Labeled Protein:

-

Remove the unreacted N-(4-ethoxyphenyl)maleimide using a desalting column equilibrated with PBS.[3]

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm labeling by mass spectrometry (observing an increase in mass corresponding to the addition of N-(4-ethoxyphenyl)maleimide).

-

Determine the degree of labeling using spectrophotometry if the adduct has a distinct absorbance, or through other analytical techniques.

-

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Conclusion

The mechanism of action of N-(4-ethoxyphenyl)maleimide is fundamentally driven by the electrophilic nature of its maleimide group, which readily and specifically reacts with biological thiols. This reactivity leads to the covalent modification of proteins and the depletion of cellular glutathione, culminating in potential cytotoxicity. While further research is required to identify the specific protein targets and signaling pathways affected by this compound, the principles outlined in this guide provide a solid foundation for designing and interpreting studies aimed at elucidating its precise biological role. The provided protocols and workflows offer a practical starting point for researchers investigating the effects of N-(4-ethoxyphenyl)maleimide and other maleimide-containing compounds.

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. consensus.app [consensus.app]

- 6. Video: Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation [jove.com]

- 7. Cellular effects of N(4-ethoxyphenyl)p-benzoquinone imine, a p-phenetidine metabolite formed during peroxidase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyrrole-2,5-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2,5-dione scaffold, commonly known as the maleimide core, represents a privileged structure in medicinal chemistry, underpinning a diverse array of compounds with significant pharmacological activities.[1] These derivatives have garnered substantial interest for their potential therapeutic applications, ranging from anticancer and anti-inflammatory to kinase inhibition and cholesterol management. This technical guide provides an in-depth exploration of the biological activities of pyrrole-2,5-dione derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Pyrrole-2,5-dione derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[2][3][4] The primary mechanism often involves the induction of apoptosis. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrrole-2,5-dione core are critical for their anticancer potency.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxicity of various pyrrole-2,5-dione derivatives against different human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Core Structure | Substituents | Cell Line | IC50 (µM) | Reference |

| 1a | 3,4-dimethylpyrrole-2,5-dione | N-CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [2] |

| 1b | 3,4-dimethylpyrrole-2,5-dione | N-CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [2] |

| 2a | 3-aroyl-1,4-diarylpyrrole | N-1 and C-4 aminophenyl rings | Various | Low nanomolar | [2] |

| 2b | 3-aroyl-1,4-diarylpyrrole | N-1 and C-4 aminophenyl rings | Various | Low nanomolar | [2] |

| 3b | Indolylpyrrole | Varied aryl groups | Ovarian | 1.20 | [2] |

| 3c | Indolylpyrrole | Varied aryl groups | Colorectal | 2.80 | [2] |

| 4a | 5-benzylidene thiazolidine-2,4-dione | Varied arylacetamides | HepG2 (Liver) | 0.60 - 4.70 | [2] |

| 4b | 5-benzylidene thiazolidine-2,4-dione | Varied arylacetamides | MCF-7 (Breast) | 0.65 - 2.29 | [2] |

| MI-1 | chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | See name | Malignant cells | Apoptosis-inducing concentrations | [5] |

| 3e | Pyrrol-2-one derivative | Iodine-containing heteroaromatic | SNB-75 (CNS) | 2.60 | [3] |

| 3e | Pyrrol-2-one derivative | Iodine-containing heteroaromatic | MALME-3M (Melanoma) | 2.00 | [3] |

| 3e | Pyrrol-2-one derivative | Iodine-containing heteroaromatic | OVCAR-4 (Ovarian) | 1.82 | [3] |

| 8b | 1H-pyrrole derivative | 2-(piperidin-1-yl)acetamido at C-6 | Hep3B (Liver) | 0.049 | [6] |

| 8b | 1H-pyrrole derivative | 2-(piperidin-1-yl)acetamido at C-6 | HCT116 (Colon) | 0.031 | [6] |

| 8b | 1H-pyrrole derivative | 2-(piperidin-1-yl)acetamido at C-6 | MCF-7 (Breast) | 0.043 | [6] |

| 9c | Pyrimido[4,5-b]pyrrolizine derivative | Fused pyrimidine ring | HCT116 (Colon) | 0.009 | [6] |

Inference of Structure-Activity Relationships:

-

N-Substituents: Simple N-alkylation or N-arylation of the 3,4-dimethylpyrrole-2,5-dione core, as seen in compounds 1a and 1b , does not confer significant cytotoxic activity.[2] This suggests that more complex or specific N-substituents are necessary to enhance potency.

-

Aromatic Substituents on the Pyrrole Ring: For 3-aroyl-1,4-diarylpyrroles like 2a and 2b , the presence of aminophenyl rings at both the N-1 and C-4 positions is crucial for potent antitumor activity, leading to low nanomolar IC50 values.[2]

-

Indolyl-Pyrrole Hybrids: In the case of indolylpyrrole derivatives, the nature of the aryl substituents significantly influences cytotoxicity. Certain substitutions can lead to potent activity against specific cancer cell lines, such as ovarian and colorectal cancers.[2]

-

Bioisosteric Replacement: The thiazolidine-2,4-dione core, a bioisostere of pyrrole-2,5-dione, has been successfully used as a scaffold for anticancer agents. Analogs with substituted benzylidene groups at the 5-position and various arylacetamides at the N-3 position have shown potent cytotoxicity in the low micromolar range.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of pyrrole-2,5-dione derivatives against human cancer cell lines.[7]

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) and a normal human cell line (e.g., BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

- The synthesized pyrrole-2,5-dione derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

- Serial dilutions of the compounds are prepared in the culture medium.

- The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like sunitinib) are included.

3. MTT Assay:

- After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

- The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

4. Data Analysis:

- The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

- The percentage of cell viability is calculated relative to the vehicle control.

- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathway: Intrinsic Apoptosis

Many pyrrole-2,5-dione derivatives exert their anticancer effects by inducing apoptosis, the process of programmed cell death. A simplified intrinsic apoptosis pathway initiated by these compounds is illustrated below.

Caption: Intrinsic apoptosis pathway induced by pyrrole-2,5-dione analogs.

Anti-inflammatory Activity

Pyrrole-2,5-dione derivatives have also been investigated for their anti-inflammatory properties.[8][9] Their mechanisms of action in this context often involve the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory activity of a pyrrole-2,5-dione derivative against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Compound ID | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 9d (MPO-0029) | COX-2 | 6.0 | >168 | [10] |

| Celecoxib | COX-2 | - | - | [10] |

Note: A higher selectivity index indicates a more selective inhibition of COX-2, which is associated with a better safety profile regarding gastrointestinal side effects.

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production

This protocol describes a method to evaluate the effect of pyrrole-2,5-dione derivatives on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[8][9][11]

1. PBMC Isolation:

- Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

2. Cell Culture and Stimulation:

- PBMCs are cultured in a suitable medium.

- The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or anti-CD3 antibody, to induce the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

3. Compound Treatment:

- The pyrrole-2,5-dione derivatives are added to the cell cultures at various concentrations before or concurrently with the inflammatory stimulus.

4. Cytokine Measurement:

- After a specific incubation period (e.g., 24 hours), the cell culture supernatants are collected.

- The concentrations of pro-inflammatory cytokines (IL-6, TNF-α) in the supernatants are measured using an enzyme-linked immunosorbent assay (ELISA) kit.

5. Data Analysis:

- The percentage of inhibition of cytokine production by the compounds is calculated relative to the stimulated control (cells treated with the inflammatory agent but not the compound).

- The IC50 value for the inhibition of each cytokine is determined.

Signaling Pathway: NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. Some pyrrole-2,5-dione derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by pyrrole-2,5-dione derivatives.

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Pyrrole-2,5-dione derivatives have been identified as potent inhibitors of various kinases, including EGFR, VEGFR, and lymphocyte-specific kinase (Lck).[5][12]

Quantitative Data on Kinase Inhibitory Activity

The following table presents the inhibitory activity of pyrrole derivatives against specific kinases.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| MI-1 | EGFR, VEGFR | - | [5] |

| Potent Analogs | Lck | <10 | [12] |

| 5k | EGFR | 79 | [13] |

| 5k | Her2 | 40 | [13] |

| 5k | VEGFR2 | 136 | [13] |

| 5k | CDK2 | - | [13] |

Experimental Protocol: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrrole-2,5-dione derivatives against a specific kinase.

1. Reagents and Materials:

- Recombinant active kinase enzyme.

- Kinase-specific substrate (peptide or protein).

- ATP (adenosine triphosphate).

- Assay buffer.

- Detection reagent (e.g., antibody for phosphorylated substrate, or a luminescent ATP detection reagent).

2. Assay Procedure:

- The kinase reaction is set up in a microplate well by combining the kinase, substrate, and the pyrrole-2,5-dione derivative at various concentrations.

- The reaction is initiated by adding ATP.

- The plate is incubated at a specific temperature for a defined period to allow the kinase to phosphorylate the substrate.

- The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

3. Data Analysis:

- The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor.

- The IC50 value is determined from the dose-response curve.

Logical Workflow: Kinase Inhibitor Drug Discovery

The process of discovering and developing kinase inhibitors based on the pyrrole-2,5-dione scaffold follows a logical workflow.

Caption: A typical workflow for the discovery of kinase inhibitors.

Cholesterol Absorption Inhibition

Recent studies have explored the potential of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors.[14] This activity is crucial for managing atherosclerosis, a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls.

Quantitative Data on Cholesterol Absorption Inhibition

One of the most active compounds identified in a study, compound 20 , exhibited stronger in vitro cholesterol absorption activity than the well-known drug ezetimibe.[14] Further studies indicated that this compound could inhibit the accumulation of lipids in macrophages and reduce the secretion of inflammatory markers.[14]

Experimental Protocol: In Vitro Cholesterol Absorption Assay

This protocol outlines a method to assess the in vitro cholesterol absorption inhibitory activity of pyrrole-2,5-dione derivatives.

1. Cell Culture:

- A suitable cell line, such as Caco-2 (human colon adenocarcinoma cells), which differentiates into a polarized monolayer with characteristics of the intestinal epithelium, is used.

- The cells are cultured on permeable supports (e.g., Transwell inserts).

2. Micelle Preparation:

- Micellar solutions containing cholesterol and other lipids are prepared to mimic the conditions in the small intestine.

3. Cholesterol Uptake Assay:

- The differentiated Caco-2 cell monolayers are pre-incubated with the pyrrole-2,5-dione derivatives at various concentrations.

- The micellar solution containing radiolabeled cholesterol (e.g., [³H]-cholesterol) is added to the apical side of the cell monolayer.

- After incubation, the cells are washed to remove any unincorporated cholesterol.

- The cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.

4. Data Analysis:

- The percentage of cholesterol uptake inhibition is calculated for each compound concentration compared to a control without any inhibitor.

- The IC50 value is determined from the dose-response curve.

Conclusion

Pyrrole-2,5-dione derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, kinase inhibitory, and cholesterol absorption inhibitory agents has been demonstrated in numerous studies. The continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases. This technical guide serves as a comprehensive resource to support and inspire further innovation in this exciting field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds. The document details its historical context, established synthetic protocols, and physicochemical properties. While this compound is primarily recognized as a valuable synthetic intermediate, this guide also explores the broader biological activities associated with the N-aryl pyrrole-2,5-dione scaffold, offering insights into its potential, yet underexplored, role in drug discovery and development.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, seminal publication but is rather embedded in the broader historical development of N-substituted maleimides. The fundamental chemistry for the synthesis of these compounds was established in the late 19th century. Early chemical literature points to a general, two-step synthetic methodology for N-aryl maleimides, which involves the reaction of an aromatic amine with maleic anhydride, followed by a cyclodehydration step.

Synthesis and Characterization

The synthesis of this compound is reliably achieved through a two-step process, beginning with the formation of the corresponding maleamic acid, followed by cyclization.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(4-Ethoxyphenyl)maleamic acid

-

Reaction Setup: To a solution of maleic anhydride (1.0 equivalent) in a suitable solvent such as diethyl ether or acetone, a solution of 4-ethoxyaniline (1.0 equivalent) in the same solvent is added dropwise at room temperature with stirring.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a period of 1 to 2 hours. The formation of the maleamic acid is often indicated by the precipitation of a solid from the reaction mixture.

-

Work-up and Isolation: The precipitated N-(4-ethoxyphenyl)maleamic acid is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum. The product is generally obtained in high yield and purity and can often be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

-

Reaction Setup: The N-(4-ethoxyphenyl)maleamic acid from Step 1 is suspended in acetic anhydride, to which a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate or a strong acid like sulfuric acid, is added.

-

Reaction Conditions: The reaction mixture is heated, typically to a temperature between 60 and 100 °C, for 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water to precipitate the crude product and hydrolyze the excess acetic anhydride. The solid this compound is collected by filtration, washed thoroughly with water, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure N-substituted maleimide.

Diagram of the Synthetic Workflow

Chemical structure and properties of N-(4-ethoxyphenyl)maleimide

An In-depth Technical Guide to N-(4-ethoxyphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of N-(4-ethoxyphenyl)maleimide. It details its potential applications in research and drug development, supported by experimental data and protocols.

Core Chemical Identity

N-(4-ethoxyphenyl)maleimide is an organic compound featuring a central maleimide ring attached to an ethoxyphenyl group.[1] The maleimide moiety is a well-known reactive group, particularly towards thiol-containing molecules, making this compound a valuable tool in bioconjugation. The ethoxyphenyl group modifies the compound's steric and electronic properties, influencing its reactivity and solubility.

Chemical Structure and Identifiers

The fundamental identifiers and structural details of N-(4-ethoxyphenyl)maleimide are summarized below.

| Identifier | Value |

| IUPAC Name | 1-(4-ethoxyphenyl)pyrrole-2,5-dione[1] |

| CAS Number | 19077-60-2[1] |

| Molecular Formula | C₁₂H₁₁NO₃[1] |

| Molecular Weight | 217.22 g/mol [1] |

| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C=CC2=O[1] |

| InChI | InChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3[1] |

| InChIKey | HLQZPKWGAFLVHJ-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are crucial for the handling, characterization, and application of the compound.

Physicochemical Data

Quantitative physicochemical data for N-(4-ethoxyphenyl)maleimide are presented below. Note that while some properties are computationally derived, the melting point of the closely related N-(4-methoxyphenyl)maleimide is provided for reference.

| Property | Value | Source |

| XLogP3 | 1.9 | Computed by PubChem[2] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[1] |

| Rotatable Bond Count | 2 | Computed by PubChem[1] |

| Melting Point | 136-138 °C (for N-(4-methoxyphenyl)maleimide) | Experimental[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and THF.[4][5][6] | General for this class |

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for N-(4-ethoxyphenyl)maleimide, based on its chemical structure and data from analogous compounds.[7]

| Technique | Expected Signature |

| ¹H-NMR | Signals corresponding to ethoxy protons (triplet & quartet), para-substituted aromatic protons (two doublets), and maleimide vinyl protons (singlet).[7] |

| ¹³C-NMR | Resonances for imide carbonyl carbons (~170 ppm), maleimide vinyl carbons (~134 ppm), aromatic carbons, and ethoxy carbons.[7] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for C=O stretching (imide, ~1700-1710 cm⁻¹), C=C stretching (aromatic and alkene, ~1600 cm⁻¹), and C-O-C stretching (ether).[7] |

| Mass Spec (MS) | Expected molecular ion peak (M⁺) at m/z ≈ 217.07, corresponding to the molecular formula C₁₂H₁₁NO₃. |

Synthesis and Experimental Protocols

N-(4-ethoxyphenyl)maleimide is typically synthesized via a two-step process involving the formation of a maleanilic acid intermediate, followed by cyclodehydration.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing N-substituted maleimides.[3][8]

Step 1: Synthesis of N-(4-ethoxyphenyl)maleanilic Acid

-

Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetone at 0 °C.

-

Slowly add a solution of 4-ethoxyaniline (1 equivalent) in the same solvent to the maleic anhydride solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

The resulting N-(4-ethoxyphenyl)maleanilic acid intermediate will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

Step 2: Synthesis of N-(4-ethoxyphenyl)maleimide (Cyclodehydration)

-

Create a slurry by combining the dried N-(4-ethoxyphenyl)maleanilic acid (1 equivalent), anhydrous sodium acetate (0.3 equivalents), and acetic anhydride (5-6 equivalents) in a round-bottom flask.[8]

-

Heat the reaction mixture to 60–70 °C and maintain this temperature with stirring for 60-90 minutes.[8]

-

After cooling, pour the reaction mixture into a beaker containing ice-cold water and stir vigorously to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-ethoxyphenyl)maleimide.

Chemical Reactivity and Applications

The reactivity of the maleimide group is central to the utility of N-(4-ethoxyphenyl)maleimide, particularly in the context of drug development.

Thiol-Maleimide Michael Addition

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins). This Michael addition reaction forms a stable, covalent thioether bond. The reaction is highly chemoselective for thiols over other nucleophiles like amines within a pH range of 6.5-7.5.[5][9] Above pH 7.5, competitive reaction with amines can occur.[5]

Applications in Drug Development and Research

-

Bioconjugation: Its primary application is as a heterobifunctional linker.[10] It can be used to attach small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to antibodies or other proteins to create antibody-drug conjugates (ADCs) or other targeted therapeutics.[11]

-

Enzyme Inhibition: N-substituted maleimides have been investigated as enzyme inhibitors.[3] For instance, alkoxy-substituted N-phenylmaleimides show inhibitory activity against monoglyceride lipase (MGL), an important enzyme in the endocannabinoid system.[3] This suggests that N-(4-ethoxyphenyl)maleimide could be a scaffold for developing novel therapeutics targeting this pathway.

-

Material Science: The maleimide group can participate in polymerization reactions. N-substituted maleimides are used to create polymers with high thermal stability, which have applications in advanced materials and coatings.[12]

Potential Biological Pathway Interaction

Based on the activity of analogous compounds, N-(4-ethoxyphenyl)maleimide could potentially act as an inhibitor of Monoglyceride Lipase (MGL). MGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to increased levels of 2-AG, which can then modulate cannabinoid receptors (CB1 and CB2), impacting various physiological processes.

Conclusion

N-(4-ethoxyphenyl)maleimide is a versatile chemical entity with significant potential, particularly for professionals in drug development and material science. Its well-defined synthesis, predictable spectroscopic properties, and, most importantly, the specific reactivity of its maleimide group make it an invaluable tool for creating complex bioconjugates and novel polymer materials. Further investigation into its biological activities, such as its potential as an MGL inhibitor, could open new avenues for therapeutic development.

References

- 1. N-(4-Ethoxyphenyl)maleimide | C12H11NO3 | CID 29407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Ethylphenyl)maleimide | C12H11NO2 | CID 522624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. chemimpex.com [chemimpex.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maleimide - Wikipedia [en.wikipedia.org]

- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

Introduction to thiol-reactive fluorescent probes

An In-depth Technical Guide to Thiol-Reactive Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive fluorescent probes, detailing their mechanisms, applications, and the experimental protocols necessary for their successful implementation in research and drug development.

Introduction to Thiols and Their Significance

Thiols, characterized by the presence of a sulfhydryl group (-SH), are crucial functional groups in a vast array of biological molecules. In proteins, the amino acid cysteine contains a thiol group that plays a pivotal role in protein structure, enzyme catalysis, and redox signaling. The thiol group of cysteine is highly nucleophilic and readily undergoes oxidation, making it a key sensor and transducer of cellular redox state.

The tripeptide glutathione is the most abundant low-molecular-weight thiol in cells, and the ratio of its reduced (GSH) to oxidized (GSSG) form is a primary indicator of cellular oxidative stress. Dysregulation of thiol homeostasis is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease, making the detection and quantification of thiols a critical aspect of biomedical research and drug development.

Classes of Thiol-Reactive Fluorescent Probes

Thiol-reactive fluorescent probes are molecules that contain a reactive group that specifically targets and covalently binds to the sulfhydryl group of thiols, along with a fluorophore that enables detection and quantification. The choice of probe depends on the specific application, including the desired reactivity, stability, and spectral properties. The major classes of thiol-reactive probes are based on their reactive moieties:

-

Maleimides: These are among the most popular thiol-reactive probes due to their high specificity for thiols over other nucleophilic functional groups found in proteins, such as amines and hydroxyls, at neutral pH (6.5-7.5). The reaction proceeds via a Michael addition, forming a stable thioether bond.

-

Haloacetyls (Iodoacetamides and Bromoacetamides): These probes react with thiols through an S-alkylation reaction, forming a stable thioether linkage. They are generally more reactive than maleimides but can also exhibit some reactivity towards other nucleophiles like histidines and methionines, particularly at higher pH.

-

Pyridyl Disulfides: These probes react with thiols via a thiol-disulfide exchange reaction, resulting in the formation of a new disulfide bond and the release of a chromophoric pyridine-2-thione molecule, which can be quantified spectrophotometrically. This reaction is reversible in the presence of reducing agents.

-

Thiol-Activated "Turn-On" Probes: A more recent class of probes has been developed that are essentially non-fluorescent until they react with thiols. This "turn-on" mechanism significantly improves the signal-to-noise ratio by reducing background fluorescence from unreacted probes.

Quantitative Data of Common Thiol-Reactive Fluorescent Probes

The selection of a suitable fluorescent probe requires careful consideration of its photophysical and chemical properties. The following table summarizes key quantitative data for a selection of commonly used thiol-reactive fluorescent probes.

| Probe Name | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Target |

| Fluorescein-5-Maleimide | Maleimide | 494 | 517 | 83,000 | 0.92 | Proteins |

| Tetramethylrhodamine-5-Maleimide | Maleimide | 555 | 580 | 92,000 | 0.40 | Proteins |

| Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 495 | 519 | 71,000 | 0.92 | Proteins |

| Alexa Fluor™ 594 C₅ Maleimide | Maleimide | 590 | 617 | 90,000 | 0.66 | Proteins |

| BODIPY™ FL L-cystine | Disulfide | 503 | 512 | 80,000 | 0.90 | Thiols |

| Monobromobimane (mBBr) | Haloacetyl | 380 | 461 | 5,000 | 0.30 | GSH |

| ThiolTracker™ Violet | Haloacetyl | 386 | 516 | Not Reported | Not Reported | GSH |

| RealThiol | Michael Acceptor | 488 | 525 | Not Reported | Not Reported | GSH |

Experimental Protocols

The following are generalized protocols for the use of thiol-reactive fluorescent probes. It is crucial to consult the manufacturer's specific instructions for the chosen probe, as optimal conditions can vary.

Labeling of Proteins with Maleimide Probes

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of extraneous thiols (e.g., DTT, β-mercaptoethanol) and at a pH of 6.5-7.5. Degassing the buffer is recommended to minimize oxidation of the protein's thiols.

-

Probe Preparation: Immediately before use, dissolve the maleimide probe in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The reaction mixture should be incubated for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Unreacted Probe: Separate the labeled protein from the unreacted probe using a desalting column, spin column, or dialysis.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the fluorophore and the protein.

Detection of Intracellular Glutathione (GSH) with ThiolTracker™ Violet

-

Cell Culture: Plate cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and culture until the desired confluency is reached.

-

Probe Loading: Prepare a 10 mM stock solution of ThiolTracker™ Violet in DMSO. Dilute the stock solution to a final working concentration of 1-20 µM in serum-free medium or an appropriate buffer (e.g., HBSS).

-

Cell Staining: Remove the culture medium and wash the cells with the buffer. Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

Washing: Remove the loading solution and wash the cells two to three times with the buffer to remove any unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filters for the violet fluorophore (e.g., 405 nm excitation and 525/50 nm emission).

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways relevant to the use of thiol-reactive fluorescent probes.

Caption: General experimental workflow for using thiol-reactive fluorescent probes.

Caption: Monitoring oxidative stress with a "turn-on" thiol-reactive probe.

Applications in Research and Drug Development

Thiol-reactive fluorescent probes are indispensable tools with a wide range of applications:

-

Protein Structure and Function: Labeling specific cysteine residues can provide insights into protein conformation, dynamics, and interactions.

-

Enzyme Activity Assays: Probes can be used to monitor the activity of enzymes that have a cysteine in their active site.

-

Cellular Imaging: Visualizing the distribution and concentration of thiols within living cells allows for the study of cellular redox states in real-time.

-

Drug Discovery: These probes are used to screen for compounds that modulate the activity of enzymes with critical cysteine residues or that alter the cellular redox environment.

-

Flow Cytometry: Quantifying thiol levels in individual cells within a heterogeneous population can be achieved using thiol-reactive probes in conjunction with flow cytometry.

Troubleshooting

-

Low Labeling Efficiency:

-

Ensure the protein's thiols are reduced prior to labeling.

-

Increase the molar excess of the probe.

-

Optimize the pH of the reaction buffer.

-

Verify the reactivity of the probe, as it can degrade over time.

-

-

High Background Fluorescence:

-

Ensure complete removal of the unreacted probe.

-

Use a "turn-on" probe if background from the unreacted probe is a persistent issue.

-

Optimize the probe concentration and incubation time for cell-based assays.

-

-

Cell Toxicity:

-

Reduce the probe concentration and/or incubation time.

-

Screen different probes to find one with lower cytotoxicity for your cell type.

-

This guide provides a foundational understanding of thiol-reactive fluorescent probes. For successful experimental outcomes, it is essential to consult the specific technical documentation provided by the probe manufacturer and to optimize protocols for the particular biological system under investigation.

Antitumor Activity of Pyrrole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of pyrrole analogs as potent antitumor agents. The unique chemical properties of the pyrrole scaffold have enabled the development of a diverse range of derivatives that target various hallmarks of cancer. This document summarizes the key classes of these compounds, their mechanisms of action, quantitative biological data, detailed experimental protocols for their evaluation, and visual representations of the critical pathways and workflows involved in their study.

Introduction to Pyrrole Analogs in Oncology

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous naturally occurring and synthetic bioactive molecules.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a particular emphasis in recent years on their potential as anticancer agents.[3][4] These compounds exert their antitumor effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of key oncogenic kinases, and the induction of programmed cell death (apoptosis).[1][5] This guide will delve into the specifics of these mechanisms, providing the necessary technical details for researchers in the field.

Data Presentation: In Vitro Antitumor Activity of Pyrrole Analogs

The following tables summarize the quantitative data on the in vitro antitumor activity of various classes of pyrrole analogs against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of Pyrrole-Indole Hybrids

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 / LC50 (µM) | Reference |

| 3a | HT29 (Colon) | LC50 | 9.31 | [1] |

| UACC-62 (Melanoma) | LC50 | 8.03 | [1] | |

| OVCAR-8 (Ovarian) | LC50 | 6.55 | [1] | |

| SN12C (Renal) | LC50 | 3.97 | [1] | |

| BT-549 (Breast) | LC50 | 6.39 | [1] | |

| 3c | SK-MEL-5 (Melanoma) | LC50 | 19.3 | [1] |

| 3h | T47D (Breast) | IC50 | 2.4 | [1] |

| 3k | T47D (Breast) | IC50 | 10.6 | [1] |

Table 2: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 1a | A549 (Lung) | IC50 | 0.35 | [6] |

| 1b | PC-3 (Prostate) | IC50 | 1.04 | [6] |

| 1c | A549 (Lung) | IC50 | 1.48 | [6] |

| 1d | A549 (Lung) | IC50 | 1.56 | [6] |

| 5e | Various | IC50 | 29 - 59 | [7] |

| 5h | Various | IC50 | 29 - 59 | [7] |

| 5k | Various | IC50 | 29 - 59 | [7] |

| 5l | Various | IC50 | 29 - 59 | [7] |

| 10a | HeLa (Cervical) | IC50 | Moderate Activity | [3] |

| 10b | MCF-7 (Breast) | IC50 | Moderate Activity | [3] |

| 12b | HCC827 (Lung) | IC50 | 3.68 | [8] |

| A549 (Lung) | IC50 | 1.92 | [8] | |

| H1975 (Lung) | IC50 | 2.06 | [8] | |

| 12c | A549 (Lung) | IC50 | 1.68 | [8] |

| H1975 (Lung) | IC50 | 1.67 | [8] | |

| 12i | HCC827 (Lung) | IC50 | 0.046 | [8] |

| Iq | A375 (Melanoma) | Antiproliferative | Potent Activity | [9] |

| Ir | A375 (Melanoma) | Antiproliferative | Potent Activity | [9] |

Table 3: Kinase Inhibitory Activity of Pyrrole Analogs

| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |

| BMX-IN-1 | BMX | Kinase Assay | 8 | [5][10] |

| BTK | Kinase Assay | 10.4 | [5] | |

| 5k | EGFR | Kinase Assay | 40 - 204 | [7] |

| Her2 | Kinase Assay | 40 - 204 | [7] | |

| VEGFR2 | Kinase Assay | 40 - 204 | [7] | |

| CDK2 | Kinase Assay | 40 - 204 | [7] | |

| 12i | EGFR (T790M) | Kinase Assay | 0.21 | [8] |

| EGFR (wild-type) | Kinase Assay | 22 | [8] | |

| 13a | VEGFR-2 | Kinase Assay | 11.9 | [6] |

| 13b | VEGFR-2 | Kinase Assay | 13.6 | [6] |

Table 4: Tubulin Polymerization Inhibitory Activity

| Compound | Assay Type | IC50 (µM) | Reference | |---|---|---|---|---| | 3h | Tubulin Polymerization | Potent Inhibition |[1] | | 4c | Tubulin Polymerization | 17 |[11] | | 6r | Tubulin Polymerization | 1.84 |[12] | | 6y | Tubulin Polymerization | 2.43 |[12] | | St. 42 | Tubulin Polymerization | 2.54 |[13] | | St. 43 | Tubulin Polymerization | 2.09 |[13] |

Key Mechanisms of Antitumor Activity

Pyrrole analogs employ a variety of strategies to inhibit tumor growth. The most well-documented of these are detailed below.

Inhibition of Tubulin Polymerization

Certain pyrrole analogs, such as the 3-aroyl-1-arylpyrrole (ARAP) derivatives, function as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Mechanism of tubulin polymerization inhibition by pyrrole analogs.

Kinase Inhibition

A significant number of pyrrole derivatives, particularly those based on the pyrrolo[2,3-d]pyrimidine scaffold, have been designed as inhibitors of various protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis. These include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, its inhibition can halt tumor growth.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, its inhibition can starve tumors of their blood supply.

-

Other Tyrosine Kinases: Including BMX, BTK, Her2, and CDK2, which are involved in various signaling pathways that promote cancer progression.

Caption: Mechanism of kinase inhibition by pyrrole analogs.

Induction of Apoptosis

Many pyrrole analogs ultimately lead to cancer cell death via apoptosis. This can be a direct effect or a consequence of other mechanisms like cell cycle arrest. The apoptotic cascade involves the activation of caspases and the regulation by Bcl-2 family proteins.

Caption: General pathway for the induction of apoptosis by pyrrole analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antitumor activity of pyrrole analogs.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrrole analog and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Protocol:

-

Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer with GTP).

-

Compound Addition: Add the pyrrole analog or control compounds (e.g., colchicine as an inhibitor, paclitaxel as a promoter) to a 96-well plate.

-

Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with the pyrrole analog for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the pyrrole analog, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Protocol:

-

Assay Setup: In a 96-well plate, add the recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a poly-Glu-Tyr peptide), and the pyrrole analog at various concentrations in a kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo assay, ELISA, or time-resolved fluorescence resonance energy transfer - TR-FRET).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

Pyrrole analogs represent a highly promising class of antitumor agents with diverse mechanisms of action. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in this area. Future research will likely focus on the development of more potent and selective pyrrole derivatives, the exploration of novel molecular targets, and the evaluation of these compounds in preclinical and clinical settings. The versatility of the pyrrole scaffold ensures that it will remain a key platform for the discovery of innovative cancer therapeutics.

References

- 1. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molnova.com [molnova.com]

- 6. iris.unipa.it [iris.unipa.it]

- 7. mdpi.com [mdpi.com]

- 8. sci-hub.box [sci-hub.box]

- 9. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BMX-IN-1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Synthesis of N-Phenylmaleimides for Diels-Alder Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-phenylmaleimides are a critically important class of reagents in organic synthesis, renowned for their utility as potent dienophiles in Diels-Alder reactions. Their rigid five-membered ring structure and electron-deficient double bond contribute to high reactivity and stereoselectivity in these cycloaddition reactions, making them valuable building blocks in the synthesis of complex molecules, including those with significant biological activity.[1][2] This guide provides a comprehensive overview of the synthesis of N-phenylmaleimides and their subsequent application in Diels-Alder reactions, with a focus on experimental protocols and quantitative data.

Synthesis of N-Phenylmaleimides: A Two-Step Approach

The most common and well-established method for synthesizing N-phenylmaleimides involves a two-step process starting from maleic anhydride and a substituted or unsubstituted aniline.[2][3][4] The first step is the formation of a maleanilic acid intermediate, followed by a cyclodehydration to yield the desired N-phenylmaleimide.

Step 1: Synthesis of Maleanilic Acid

The initial step involves the acylation of an aniline with maleic anhydride to form the corresponding N-arylmaleanilic acid. This reaction is typically rapid and high-yielding.

Experimental Protocol: Synthesis of Maleanilic Acid [5]

-

In a suitable reaction vessel, dissolve maleic anhydride (2 moles) in diethyl ether (2.5 L).

-

Once the maleic anhydride is fully dissolved, add a solution of aniline (2 moles) in diethyl ether (200 ml) dropwise.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Cool the mixture in an ice bath to 15–20°C.

-

Collect the product by suction filtration. The resulting fine, cream-colored powder is the maleanilic acid.

This procedure typically affords a high yield of maleanilic acid (97–98%), which is often pure enough for use in the subsequent step without further purification.[5]

Step 2: Cyclodehydration to N-Phenylmaleimide

The second step is the cyclization of the maleanilic acid to form the N-phenylmaleimide. This is an intramolecular condensation reaction that eliminates a molecule of water. A common method employs acetic anhydride and a catalyst such as sodium acetate.

Experimental Protocol: Synthesis of N-Phenylmaleimide [5]

-

In an Erlenmeyer flask, combine acetic anhydride (670 ml) and anhydrous sodium acetate (65 g).

-

Add the maleanilic acid (316 g) to the mixture.

-

Heat the suspension on a steam bath for 30 minutes with swirling to dissolve the solids.

-

Cool the reaction mixture to near room temperature in a cold water bath.

-

Pour the mixture into ice water (1.3 L) to precipitate the product.

-

Collect the N-phenylmaleimide by suction filtration and wash it with cold water and petroleum ether.

The crude N-phenylmaleimide can be further purified by recrystallization from a suitable solvent like cyclohexane.[5]

Alternative Synthesis Methods

While the two-step method is prevalent, other synthetic routes have been developed. A one-step process reacting maleic anhydride and aniline in the presence of a water-immiscible organic solvent and a catalyst like p-toluenesulfonic acid has been reported.[6] This method simplifies the procedure by removing the need to isolate the maleanilic acid intermediate. The water formed during the reaction is removed by azeotropic distillation.[6]

Quantitative Data for N-Phenylmaleimide Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of N-phenylmaleimides.

| Synthesis Step | Starting Materials | Reagents/Solvents | Temperature (°C) | Time | Yield (%) | Reference |

| Maleanilic Acid Formation | Maleic Anhydride, Aniline | Diethyl Ether | Room Temperature | 1 hour | 97-98% | [5] |

| N-Phenylmaleimide Formation | Maleanilic Acid | Acetic Anhydride, Sodium Acetate | Steam Bath | 30 minutes | 75-80% (crude) | [5] |

| One-Pot Synthesis | Maleic Anhydride, Aniline | o-Dichlorobenzene | Reflux | 60 minutes | >90% | [1] |

| One-Pot Synthesis with Catalyst | Maleic Anhydride, Aniline | Water-immiscible solvent, p-toluenesulfonic acid | 110-160 | Not Specified | Good | [6] |

Diels-Alder Reactions of N-Phenylmaleimides

N-phenylmaleimides are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the imide functionality, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond. They readily react with a variety of conjugated dienes to form cyclic adducts.

General Workflow for Diels-Alder Reactions

The general workflow for a Diels-Alder reaction involving an N-phenylmaleimide is straightforward. The dienophile (N-phenylmaleimide) and the diene are typically dissolved in a suitable solvent and heated to promote the cycloaddition. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[7]

Experimental Protocols for Diels-Alder Reactions

Thermal Heating Method [3]

-

In a conical vial, combine N-(4-chlorophenyl)maleimide (0.44 mmol) and 2,5-dimethylfuran (9.3 mmol).

-

Attach a water condenser and heat the mixture at reflux (approximately 92–94°C) for 60 minutes.

-

Cool the reaction to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the product by vacuum filtration and recrystallize from ethanol.

Microwave Heating Method [3]

-

In a 10 mL borosilicate glass reaction vial, combine N-(4-chlorophenyl)maleimide (0.44 mmol) and 2,5-dimethylfuran (4.63 mmol).

-

Heat the reaction in a microwave reactor at 140°C for 5 minutes with continuous stirring.

-

Cool the vial to room temperature and then in an ice bath.

-

Recover the product by vacuum filtration and recrystallize from ethanol.

Stereoselectivity in Diels-Alder Reactions

The Diels-Alder reaction is stereospecific, and with cyclic dienophiles like N-phenylmaleimides, the formation of endo and exo stereoisomers is possible. The endo product is often the kinetically favored product due to secondary orbital interactions, as described by the Alder rule.[8] However, the ratio of endo to exo products can be influenced by reaction temperature, solvent, and the specific diene and dienophile used. In some cases, the exo adduct is the thermodynamically more stable product. The stereoisomers can often be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Quantitative Data for Diels-Alder Reactions

The following table summarizes reaction conditions and outcomes for Diels-Alder reactions of N-phenylmaleimides with various dienes.

| Dienophile | Diene | Heating Method | Temperature (°C) | Time | Yield (%) | Stereoselectivity | Reference |

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Thermal | 92-94 | 60 min | ~44% | Not specified | [3] |

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Microwave | 140 | 5 min | ~44% | Not specified | [3] |

| N-phenylmaleimide | 1,3-Cyclohexadiene | Thermal | Reflux | 2.5 hours | 91% | endo favored | [8] |

| N-phenylmaleimide | Furan-benzoxazine | Molten state | 60 | Not specified | Not specified | endo favored | [9] |

Logical Relationship of Synthesis and Application

The synthesis of N-phenylmaleimides is intrinsically linked to their application as powerful dienophiles in the construction of complex cyclic systems through the Diels-Alder reaction.

Conclusion

The synthesis of N-phenylmaleimides from readily available starting materials is a robust and efficient process, providing access to a versatile class of dienophiles. Their application in Diels-Alder reactions enables the construction of a wide array of cyclic and polycyclic structures with a high degree of stereocontrol. For researchers in drug development and organic synthesis, a thorough understanding of the synthesis and reactivity of N-phenylmaleimides is essential for the design and execution of synthetic strategies targeting complex molecular architectures. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the practical application of these important chemical transformations.

References

- 1. Page loading... [guidechem.com]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Express Polymer Letters [expresspolymlett.com]

Unlocking a New Frontier in Cardiovascular Health: 1H-Pyrrole-2,5-Dione Derivatives as Potent Cholesterol Absorption Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The management of hypercholesterolemia remains a cornerstone of cardiovascular disease prevention. While statins are the frontline therapy, a significant portion of patients do not achieve optimal low-density lipoprotein cholesterol (LDL-C) levels or experience side effects. This has spurred the search for alternative and complementary therapeutic strategies. Among these, the inhibition of intestinal cholesterol absorption presents a compelling target. This whitepaper delves into the burgeoning field of 1H-pyrrole-2,5-dione derivatives as a promising class of cholesterol absorption inhibitors, offering a comprehensive overview of their synthesis, in vitro efficacy, and mechanism of action.

The Emerging Role of 1H-Pyrrole-2,5-Dione Derivatives